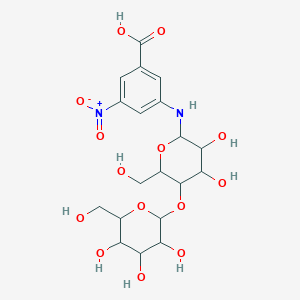![molecular formula C24H26N2O3 B11579540 2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B11579540.png)
2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-(3-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a cyclohexane ring, an indole moiety, and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-(3-METHOXYPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Cyclohexanecarbonylation: The indole derivative is then reacted with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine to form the cyclohexanecarbonyl-indole intermediate.
Acetamide Formation: The final step involves the reaction of the cyclohexanecarbonyl-indole intermediate with 3-methoxyphenylacetic acid in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of indole-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or other nucleophiles under basic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-(3-METHOXYPHENYL)ACETAMIDE is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The indole moiety may play a key role in binding to these targets, while the cyclohexanecarbonyl and methoxyphenyl groups may influence the compound’s overall bioactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-(3-HYDROXYPHENYL)ACETAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-(4-METHOXYPHENYL)ACETAMIDE: Similar structure but with the methoxy group in the para position.
Uniqueness
The unique combination of the cyclohexanecarbonyl, indole, and methoxyphenyl groups in 2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-(3-METHOXYPHENYL)ACETAMIDE provides it with distinct chemical and biological properties that may not be present in similar compounds
Eigenschaften
Molekularformel |
C24H26N2O3 |
|---|---|
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
2-[3-(cyclohexanecarbonyl)indol-1-yl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H26N2O3/c1-29-19-11-7-10-18(14-19)25-23(27)16-26-15-21(20-12-5-6-13-22(20)26)24(28)17-8-3-2-4-9-17/h5-7,10-15,17H,2-4,8-9,16H2,1H3,(H,25,27) |
InChI-Schlüssel |
WOWVWYNGWYMNJL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-(3-methoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11579469.png)
![8-(4-methoxyphenyl)-3,5-dimethyl-11,13-diphenyl-3,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,7,10-triene-4,6-dione](/img/structure/B11579471.png)
![N-(2,4-dimethoxybenzyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B11579475.png)

![2-[(4-tert-butylphenoxy)methyl]-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11579489.png)
![N-(4-ethoxyphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11579496.png)
![ethyl 3-oxo-5-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate](/img/structure/B11579498.png)
![{4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl diethyldithiocarbamate](/img/structure/B11579500.png)
methanethione](/img/structure/B11579501.png)
![(2E)-2-cyano-N-(3-ethoxypropyl)-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11579505.png)
![1-(3-Chlorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11579518.png)

![(5Z)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11579525.png)
![(5Z)-5-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11579537.png)
